molecular formula C17H26F3N5O B2444015 (5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1226441-17-3

(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2444015
CAS RN: 1226441-17-3
M. Wt: 373.424
InChI Key: LHMGLOKIBMVHIC-UHFFFAOYSA-N
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Description

(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H26F3N5O and its molecular weight is 373.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure of related pyrazole derivatives have been extensively studied. For example, the synthesis of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was characterized using NMR, MS, and IR spectra data, with its structure confirmed by X-ray diffraction, highlighting the compound's crystalline properties in the triclinic space group (Cao et al., 2010).

Biological Activities

  • Novel central nervous system depressants have been synthesized, including a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones demonstrating potential anticonvulsant properties and low acute toxicity. Selected compounds also showed promising antipsychotic effects (Butler et al., 1984).
  • Research into N-phenylpyrazolyl aryl methanone derivatives containing arylthio/sulfinyl/sulfonyl groups has shown favorable herbicidal and insecticidal activities, indicating potential agricultural applications (Wang et al., 2015).

Anticancer and Antimicrobial Applications

  • Molecular docking studies of 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds have revealed their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), along with in vitro antibacterial and antifungal activities, showcasing their potential as pharmaceutical drugs (Katariya et al., 2021).

properties

IUPAC Name

[5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)pyrazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26F3N5O/c1-12-14(16(26)24-10-8-23(3)9-11-24)15(17(18,19)20)21-25(12)13-4-6-22(2)7-5-13/h13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMGLOKIBMVHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCN(CC2)C)C(F)(F)F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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